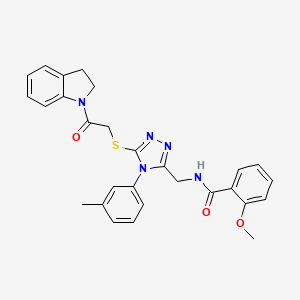
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C28H27N5O3S and its molecular weight is 513.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This compound incorporates an indole moiety, a triazole ring, and various functional groups that enhance its pharmacological potential. The following sections will detail the biological activities, synthesis methods, and relevant case studies regarding this compound.
Structural Characteristics
The molecular formula of the compound is C28H27N5O3S, with a molecular weight of 513.62 g/mol. Its structure includes:
- 1,2,4-Triazole Ring : Known for its broad spectrum of biological activities.
- Indolin Derivative : Contributes to anticancer properties.
- Methoxy and Thio Groups : Enhance solubility and bioavailability.
Biological Activities
This compound has shown significant promise in various biological assays:
Anticancer Activity
Research indicates that compounds featuring the 1,2,4-triazole scaffold exhibit potent antiproliferative effects against multiple cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values as low as 6.2 μM against colon carcinoma cell lines (HCT-116) and 27.3 μM against breast cancer cell lines (T47D) .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various microorganisms. Preliminary results suggest moderate activity levels, highlighting the potential for further development in antimicrobial applications .
Antiangiogenic Effects
The structural features of the triazole derivatives have been linked to antiangiogenic properties, which are crucial in cancer therapy as they inhibit the formation of new blood vessels that tumors require for growth .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and isothiocyanates.
- Introduction of Indole Moiety : Through condensation reactions.
- Final Coupling : To attach the methoxybenzamide group.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds containing triazole scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,2,4-triazole can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has been evaluated against various cancer cell lines, demonstrating promising results in reducing cell viability and inhibiting proliferation .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial effects. In vitro studies have reported that this compound exhibits activity against several pathogenic strains, suggesting its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study published in Molecular Pharmacology evaluated the anticancer effects of similar triazole compounds on human breast cancer cell lines. The results indicated that compounds with the triazole moiety significantly inhibited cell growth through mechanisms involving cell cycle arrest and apoptosis .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Triazole A | 10 | Apoptosis induction |
| Triazole B | 15 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In another research effort documented in Journal of Antimicrobial Chemotherapy, derivatives of triazoles were tested against various bacterial strains. The findings revealed that certain modifications to the triazole structure enhanced its potency against resistant strains of bacteria, highlighting the importance of structural diversity in developing effective antimicrobial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Propiedades
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-19-8-7-10-21(16-19)33-25(17-29-27(35)22-11-4-6-13-24(22)36-2)30-31-28(33)37-18-26(34)32-15-14-20-9-3-5-12-23(20)32/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRIURKPLNRIAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














